(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline moiety, a quinuclidine ring, and a nitrophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide typically involves multiple steps, including the formation of the quinuclidine ring, the introduction of the nitrophenyl group, and the attachment of the quinoline moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrophenyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with various biomolecules.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cinchonine monohydrochloride hydrate: A related compound with a similar quinoline structure.
Quinolin-4-yl derivatives: Compounds with variations in the quinoline moiety.
Quinuclidine-based compounds: Molecules featuring the quinuclidine ring structure.
Uniqueness
(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H30BrN3O4 |
---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C27H30N3O4.BrH/c1-3-19-17-30(16-18-4-6-21(7-5-18)29(32)33)13-11-20(19)14-26(30)27(31)23-10-12-28-25-9-8-22(34-2)15-24(23)25;/h3-10,12,15,19-20,26-27,31H,1,11,13-14,16-17H2,2H3;1H/q+1;/p-1/t19-,20-,26+,27-,30+;/m0./s1 |
InChI Key |
FXYMRNIHUQVYHH-VAAXGKGESA-M |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)CC5=CC=C(C=C5)[N+](=O)[O-])O.[Br-] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=C(C=C5)[N+](=O)[O-])O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.